molecular formula C11H11ClN4O3 B5553314 N-(4-chloro-2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B5553314
M. Wt: 282.68 g/mol
InChI Key: GRJKDPNJFNGLRL-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The presence of the 4-chloro-2,5-dimethoxyphenyl moiety adds to its distinct chemical properties.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Safety and Hazards

The safety data sheet for a related compound, “N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide”, indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . It’s important to handle such compounds with care and follow all safety protocols.

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the 4-chloro-2,5-dimethoxyaniline precursor. This precursor is then subjected to a series of reactions to introduce the triazole ring and the carboxamide group. Common synthetic routes include:

    Nitration and Reduction: The starting material, 4-chloro-2,5-dimethoxyaniline, is nitrated to form 4-chloro-2,5-dimethoxy-1-nitrobenzene. This intermediate is then reduced to obtain 4-chloro-2,5-dimethoxyaniline.

    Formation of Triazole Ring: The 4-chloro-2,5-dimethoxyaniline is reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then cyclized using a suitable reagent, such as sodium nitrite, to form the triazole ring.

    Introduction of Carboxamide Group: The triazole intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group, resulting in the formation of this compound.

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or the methoxy groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-chloro-2,5-dimethoxyphenyl)acetamide: This compound has a similar structure but lacks the triazole ring, resulting in different chemical and biological properties.

    2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: This compound features a different functional group arrangement, leading to distinct pharmacological activities.

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide: This compound contains a nitrophenoxy group, which imparts different chemical reactivity and biological effects.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3/c1-18-8-4-7(9(19-2)3-6(8)12)15-11(17)10-13-5-14-16-10/h3-5H,1-2H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJKDPNJFNGLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=NC=NN2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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